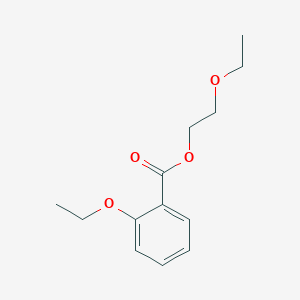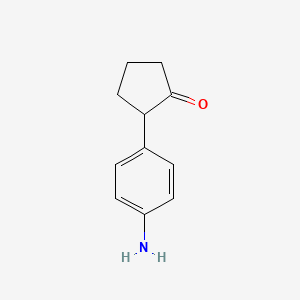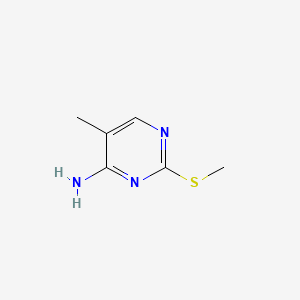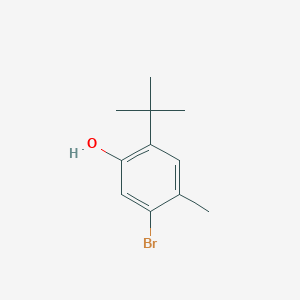![molecular formula C14H13NOS B13060065 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridiniumolate core with a phenyl-2-propenyl sulfanyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate typically involves the reaction of pyridine derivatives with phenyl-2-propenyl sulfanyl compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the pyridiniumolate structure. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridiniumolate to its corresponding pyridine derivative.
Substitution: The phenyl-2-propenyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridiniumolates depending on the reagents used.
科学的研究の応用
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl-2-propenyl sulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[(3-Phenyl-2-propenyl)sulfanyl]aniline
- 2-[(3-Phenyl-2-propenyl)sulfanyl]phenylamine
Uniqueness
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is unique due to its pyridiniumolate core, which imparts distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
1-oxido-2-[(E)-3-phenylprop-2-enyl]sulfanylpyridin-1-ium |
InChI |
InChI=1S/C14H13NOS/c16-15-11-5-4-10-14(15)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ |
InChIキー |
UMKMFAFMYLQIMR-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=CC=[N+]2[O-] |
正規SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![3,4-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13059996.png)

![(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B13060015.png)
![1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
![2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B13060021.png)
![2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060028.png)



![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
